Ethyl 4-(1-oxo-2-phenylethyl)benzoate
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Description
Ethyl 4-(1-oxo-2-phenylethyl)benzoate is a chemical compound with the molecular formula C17H16O3 . It has a molecular weight of 268.31 . The compound is a white solid .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(1-oxo-2-phenylethyl)benzoate is represented by the InChI code1S/C17H16O3/c1-2-20-17(19)15-10-8-14(9-11-15)16(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
. The compound has a canonical SMILES representation of CCOC(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2
.
Scientific Research Applications
Structural Analysis and Synthesis
- The structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by X-ray crystallography, revealing its crystalline form and molecular interactions, which may contribute to its potential applications in material science and molecular engineering (Manolov, Morgenstern, & Hegetschweiler, 2012).
Hydrogen-Bonded Supramolecular Structures
- Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds demonstrated the formation of hydrogen-bonded supramolecular structures, implying potential applications in the development of novel materials with unique mechanical, optical, or electronic properties (Portilla et al., 2007).
Plant Physiology and Ethylene Response
- Research on benzoyl CoA:benzyl alcohol/phenylethanol benzoyltransferase (PhBPBT) in Petuniaxhybrida indicated a role for ethyl 4-(1-oxo-2-phenylethyl)benzoate in plant physiology, particularly in response to ethylene, highlighting its relevance in studies of plant growth, senescence, and defense mechanisms (Dexter et al., 2008).
Material Science and Liquid Crystals
- Novel monomers, including derivatives of ethyl 4-(1-oxo-2-phenylethyl)benzoate, were synthesized and used to create liquid crystalline polysiloxanes, pointing to their use in advanced materials with applications ranging from displays to sensors (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Crystal Packing and Molecular Interactions
- Studies on the crystal packing of ethyl (S)-P-(4-oxo-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(R)-1-phenylethyl]phosphonamidate highlighted the role of ethyl 4-(1-oxo-2-phenylethyl)benzoate in understanding molecular interactions and assembly, which is critical in the field of crystal engineering and drug design (Pietrzak et al., 2018).
properties
IUPAC Name |
ethyl 4-(2-phenylacetyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-14(9-11-15)16(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXZPAUMRMYUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645678 |
Source
|
Record name | Ethyl 4-(phenylacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-oxo-2-phenylethyl)benzoate | |
CAS RN |
898776-56-2 |
Source
|
Record name | Ethyl 4-(2-phenylacetyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(phenylacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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